molecular formula C14H21NO2 B4437278 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide

4-methoxy-3-methyl-N-(3-methylbutyl)benzamide

Cat. No. B4437278
M. Wt: 235.32 g/mol
InChI Key: XSYJCNWLHNKTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(3-methylbutyl)benzamide, also known as MMBA, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that is commonly used in scientific research as a tool to study the function and mechanisms of certain biological processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain ion channels and the modulation of intracellular signaling pathways. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has been shown to selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, possibly through the modulation of the PI3K/AKT/mTOR signaling pathway. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of neuronal excitability and immune cell function.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibitory effect on cancer cell growth, 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3. This modulation can lead to changes in neuronal excitability and immune cell function. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been shown to regulate insulin secretion, possibly through the modulation of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide in lab experiments is its selective inhibitory effect on cancer cell growth, which makes it a potential candidate for cancer therapy. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been shown to modulate the activity of certain ion channels, making it a useful tool for studying the regulation of neuronal excitability and immune cell function. However, one limitation of using 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research involving 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide. One direction is to further investigate its potential as a cancer therapy, possibly through the development of more selective analogs. Another direction is to study the mechanisms underlying its modulation of ion channels, which could lead to the development of new treatments for neurological and immune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide, as well as its potential limitations and toxicity.

Scientific Research Applications

4-methoxy-3-methyl-N-(3-methylbutyl)benzamide is commonly used in scientific research as a tool to study the function and mechanisms of certain biological processes. It has been shown to have a selective inhibitory effect on the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. 4-methoxy-3-methyl-N-(3-methylbutyl)benzamide has also been used to study the role of certain ion channels in the regulation of neuronal excitability, as well as the mechanisms underlying the regulation of insulin secretion.

properties

IUPAC Name

4-methoxy-3-methyl-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(2)7-8-15-14(16)12-5-6-13(17-4)11(3)9-12/h5-6,9-10H,7-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYJCNWLHNKTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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